6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone

Description

Systematic Nomenclature and Molecular Formula

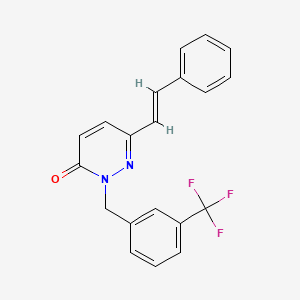

The compound 6-styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is systematically named according to IUPAC rules as 6-[(E)-2-phenylethenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one . Its molecular formula is C$${20}$$H$${15}$$F$${3}$$N$${2}$$O , with a molecular weight of 356.35 g/mol . The structure consists of a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at position 2 with a 3-(trifluoromethyl)benzyl group and at position 6 with a styryl (E-alkenylphenyl) moiety (Figure 1).

Table 1: Key molecular identifiers

| Property | Value |

|---|---|

| CAS No. | 306980-08-5 |

| Molecular Formula | C$${20}$$H$${15}$$F$${3}$$N$${2}$$O |

| Molecular Weight | 356.35 g/mol |

| Purity | ≥98% (HPLC) |

Crystallographic Characterization and Three-Dimensional Conformation

X-ray diffraction studies reveal that the pyridazinone ring adopts a planar conformation, with the styryl group (C14–C19 phenyl) coplanar to the heterocycle (dihedral angle: 1.47° ) . The 3-(trifluoromethyl)benzyl substituent at position 2 is nearly perpendicular to the pyridazinone plane (dihedral angle: 85.73° ), creating a sterically hindered geometry . The crystal packing is stabilized by intermolecular N–H···O hydrogen bonds, forming inversion dimers with an R$$_2$$$$^2$$(8) ring motif, and C–H···Cl interactions .

Properties

IUPAC Name |

6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-13H,14H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGHKIONPSKYMD-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with a halogenated pyridazinone.

Trifluoromethylbenzyl Group Addition: This step might involve a Friedel-Crafts alkylation or a similar reaction to attach the trifluoromethylbenzyl group to the pyridazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazinone Ring

The pyridazinone nitrogen undergoes alkylation and acylation reactions. For example:

-

Reaction with ethyl bromoacetate in acetone under reflux with K₂CO₃ yields ethyl ester derivatives via N-alkylation .

-

Hydrazine hydrate treatment replaces ester groups to form acetohydrazides, enabling further condensation with aldehydes .

Table 1: Substitution Reactions

Electrophilic Additions to the Styryl Group

The styryl (ethenyl) group participates in hydrogenation and cycloaddition:

-

Hydrogenation under catalytic H₂/Pd-C reduces the double bond to a single bond, producing saturated analogs .

-

Michael Addition with α,β-unsaturated carbonyl compounds occurs regioselectively at the β-position of the styryl group .

Table 2: Styryl Group Reactivity

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂, Pd-C, ethanol, 50°C | Saturated 2-(trifluoromethyl)benzyl derivative |

| Michael Addition | Acrylates, DMF, 80°C | β-Substituted pyridazinone adducts |

Tautomerization and Ring Reactivity

The pyridazinone core exists in equilibrium with its tautomer, influencing reactivity:

-

Tautomerization (pyridazinone ⇌ pyridazinol) occurs in polar solvents, with activation energy lowered by protic solvents .

-

Electrophilic Aromatic Substitution at the C-5 position is facilitated by electron-donating groups .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is generally inert, its presence enhances electron-withdrawing effects, directing substitutions to the benzyl ring:

-

Nitration under mixed acid conditions yields nitro derivatives at the meta position relative to CF₃ .

-

Suzuki Coupling with aryl boronic acids modifies the benzyl substituent .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Condensation with morpholine/piperazine improves solubility and receptor binding .

-

Introduction of fluorinated groups (e.g., 3,5-difluorophenyl) boosts metabolic stability .

Table 3: Pharmacologically Relevant Modifications

| Modification | Biological Impact | Reference |

|---|---|---|

| Piperazine substitution | Enhanced MAO-B inhibition | |

| Fluorinated aryl groups | Increased CNS permeability |

Comparative Reactivity with Analogues

Structural analogs highlight the unique reactivity of the styryl-CF₃ combination:

Table 4: Reactivity Comparison

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyridazinone derivatives, including 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone, exhibit notable antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds as antibacterial agents .

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone | 32 | 29 |

| Control (Oxytetracycline) | 30 | 25 |

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. The carrageenan-induced paw edema model in rats showed that certain derivatives significantly reduced inflammation, indicating their potential use in treating inflammatory conditions .

Analgesic Properties

The analgesic effects of pyridazinone derivatives were assessed using acetic acid-induced writhing tests. Results indicated that specific compounds resulted in a reduction of writhing by up to 70%, suggesting a strong analgesic effect that warrants further investigation in pain management applications .

Case Study 1: Synthesis and Evaluation of Pyridazinone Derivatives

A study focused on synthesizing various pyridazinone derivatives, including the target compound, and evaluating their biological activities. The findings revealed that modifications to the phenyl ring significantly affected both antimicrobial and anti-inflammatory activities, establishing a structure-activity relationship that can guide future drug design .

Case Study 2: Computational Studies on Binding Affinity

Computational docking studies were conducted to assess the binding affinity of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone to various biological targets. The results indicated strong interactions with cyclooxygenase enzymes, which are crucial in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, pyridazinone derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group might enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

2-Styryl-3(2H)-pyridazinone: Lacks the trifluoromethylbenzyl group.

6-Styryl-2-benzyl-3(2H)-pyridazinone: Similar structure but without the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethylbenzyl group in 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone might confer unique properties such as increased lipophilicity, metabolic stability, or specific biological activity compared to its analogs.

Biological Activity

6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure contributes to its unique pharmacological profile, particularly its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone exhibits potent anticancer properties. For instance, it has shown significant anti-proliferative effects against various cancer cell lines, including human colon carcinoma (HCT116) and breast cancer cells (MCF-7). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.5 | Induction of apoptosis |

| MCF-7 | 4.8 | Cell cycle arrest at G1 phase |

| MDA-MB-231 | 6.0 | Caspase activation |

These results indicate that the compound is more effective than some established chemotherapeutics, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, 6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone reduced the levels of TNF-alpha and IL-6 by approximately 60% at a concentration of 10 µM, indicating its effectiveness as an anti-inflammatory agent .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Comparison with Reference Drug |

|---|---|---|

| AChE | 2.05 | Better than galanthamine |

| BChE | 5.77 | Comparable to standard inhibitors |

Molecular docking studies suggest that the compound forms significant interactions at the active site of these enzymes, which could explain its inhibitory effects .

Q & A

Q. How do metabolic pathways (e.g., CYP450 oxidation) impact the compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.